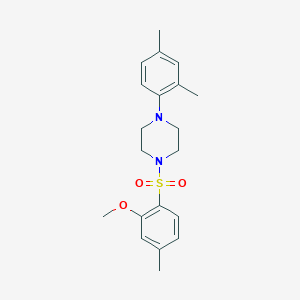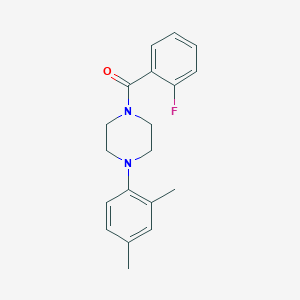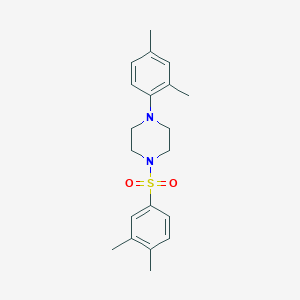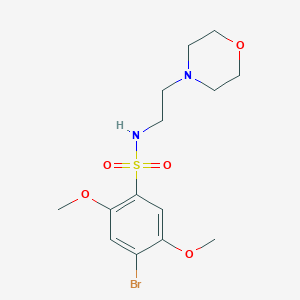
4-bromo-2,5-dimethoxy-N-(2-morpholinoethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2,5-dimethoxy-N-(2-morpholinoethyl)benzenesulfonamide, also known as BDMC, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Mécanisme D'action
Target of Action
The primary targets of 4-bromo-2,5-dimethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide are the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and other physiological processes .
Mode of Action
The compound acts as a partial agonist at its target receptors This partial activation can lead to changes in the cell’s function, depending on the specific role of the receptor .
Biochemical Pathways
serotonergic pathway . This pathway is responsible for the production, release, and reuptake of serotonin, and plays a key role in mood regulation, sleep, appetite, and other physiological processes .
Pharmacokinetics
Like many other compounds with similar structures, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Due to its agonistic activity at serotonin receptors, it may influence neuronal signaling and potentially affect mood, cognition, and other brain functions .
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-2,5-dimethoxy-N-(2-morpholinoethyl)benzenesulfonamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound also has some limitations, including its low water solubility and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 4-bromo-2,5-dimethoxy-N-(2-morpholinoethyl)benzenesulfonamide. One direction is the development of new drugs based on the this compound scaffold, which could have potential applications in cancer treatment and neuroprotection. Another direction is the study of the molecular mechanisms underlying the effects of this compound, which could lead to a better understanding of its potential therapeutic applications. Additionally, the study of this compound in animal models could provide valuable insights into its pharmacokinetics and toxicity.
Méthodes De Synthèse
The synthesis of 4-bromo-2,5-dimethoxy-N-(2-morpholinoethyl)benzenesulfonamide involves the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with 2-(morpholino)ethanamine. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified by column chromatography to obtain this compound in its pure form.
Applications De Recherche Scientifique
4-bromo-2,5-dimethoxy-N-(2-morpholinoethyl)benzenesulfonamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and medicinal chemistry. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neuroscience, this compound has been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and excitotoxicity. In medicinal chemistry, this compound has been studied for its potential use as a scaffold for the development of new drugs.
Propriétés
IUPAC Name |
4-bromo-2,5-dimethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O5S/c1-20-12-10-14(13(21-2)9-11(12)15)23(18,19)16-3-4-17-5-7-22-8-6-17/h9-10,16H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICZKULHBMABQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NCCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

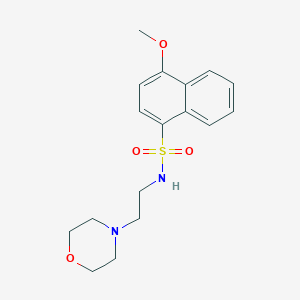

![1-[(5-Isopropyl-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B501610.png)
![2,5-dibromo-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B501611.png)
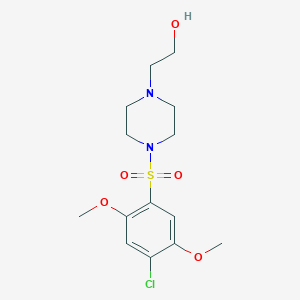
![1-(3-Chloro-4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B501616.png)
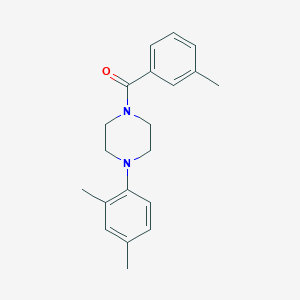
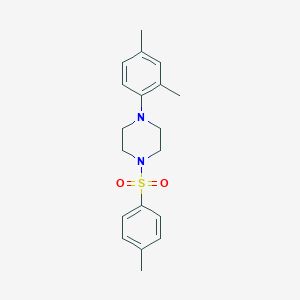
![1-[(4-Bromophenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B501622.png)
